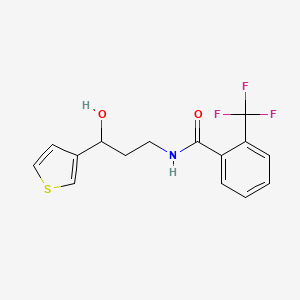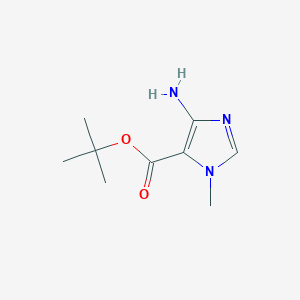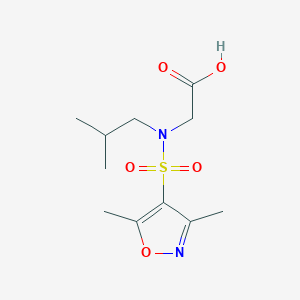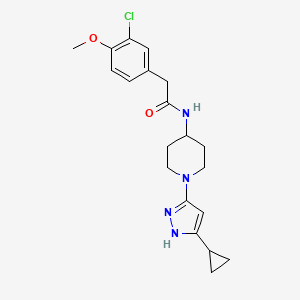![molecular formula C24H21N3O4S2 B2910582 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(morpholinosulfonyl)benzamide CAS No. 361173-57-1](/img/structure/B2910582.png)
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(morpholinosulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(morpholinosulfonyl)benzamide, also known as DMT1 inhibitor, is a chemical compound that has gained significant attention in scientific research. This compound is a potent inhibitor of divalent metal transporter 1 (DMT1), a protein that plays a critical role in the absorption of iron and other divalent metals in the body.
作用機序
The mechanism of action of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(morpholinosulfonyl)benzamide involves the inhibition of this compound, a protein that plays a critical role in the absorption of iron and other divalent metals in the body. By inhibiting this compound, the compound reduces the uptake of iron and other divalent metals in cells, leading to a decrease in their concentration in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to effectively reduce the concentration of iron and other divalent metals in cells, leading to a decrease in oxidative stress and cell damage. In addition, the compound has been shown to inhibit the growth of cancer cells and protect neurons from iron-induced oxidative stress.
実験室実験の利点と制限
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(morpholinosulfonyl)benzamide has several advantages for lab experiments. The compound is highly potent and selective, making it an ideal tool for studying the role of this compound in various diseases. In addition, the compound has been extensively studied for its potential therapeutic applications, making it a promising candidate for drug development. However, the compound has some limitations for lab experiments, such as its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(morpholinosulfonyl)benzamide. One direction is to investigate the compound's potential therapeutic applications in various diseases such as iron overload disorders, cancer, and neurodegenerative diseases. Another direction is to study the compound's mechanism of action in more detail, including its effects on other cellular processes and signaling pathways. Finally, future research could focus on developing more potent and selective this compound inhibitors based on the structure of this compound.
合成法
The synthesis of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(morpholinosulfonyl)benzamide involves several steps. The first step is the synthesis of 4-(morpholinosulfonyl)benzoyl chloride, which is then reacted with 4,5-dihydroacenaphtho[5,4-d]thiazole in the presence of a base to yield the desired compound. The purity of the compound is then confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
科学的研究の応用
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(morpholinosulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as iron overload disorders, cancer, and neurodegenerative diseases. The compound has been shown to effectively inhibit the absorption of iron and other divalent metals in the body, making it a promising candidate for the treatment of iron overload disorders such as hemochromatosis. In cancer research, the compound has been shown to inhibit the growth of cancer cells by reducing their iron uptake, making it a potential anticancer agent. In neurodegenerative disease research, the compound has been shown to protect neurons from iron-induced oxidative stress, making it a potential therapeutic agent for diseases such as Parkinson's and Alzheimer's.
特性
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S2/c28-23(16-6-8-18(9-7-16)33(29,30)27-10-12-31-13-11-27)26-24-25-22-19-3-1-2-15-4-5-17(21(15)19)14-20(22)32-24/h1-3,6-9,14H,4-5,10-13H2,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWPDDYEYZKDFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCOCC6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(4-chlorophenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-oxo-6-propan-2-ylpiperidine-3-carboxamide;hydrochloride](/img/structure/B2910503.png)




![2-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]quinoline](/img/structure/B2910511.png)

![8-[4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2910514.png)
![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2910517.png)
![N-benzyl-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2910518.png)
![1-Benzhydryl-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea](/img/structure/B2910519.png)
![2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2910520.png)